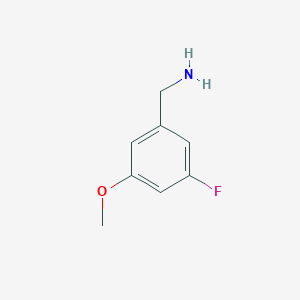

3-Fluoro-5-methoxybenzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDABFLRWGPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-5-methoxybenzylamine: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Fluoro-5-methoxybenzylamine, a key building block for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound (CAS RN: 914465-85-3) is a fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts unique electronic properties that are of interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity of target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | Appchem |

| Molecular Weight | 155.17 g/mol | Appchem |

| Physical State | Liquid | UOW |

| Appearance | Colorless to brown liquid | UOW |

| Boiling Point (Predicted) | 214.3 ± 25.0 °C at 760 Torr | UOW |

| Density (Predicted) | 1.127 ± 0.06 g/cm³ at 20 °C | UOW |

| SMILES | COc1cc(F)cc(CN)c1 | Amerigo Scientific |

| InChI | 1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 | Amerigo Scientific |

| CAS Number | 914465-85-3 | Appchem |

Synthesis and Reactivity

Caption: Hypothetical synthesis of this compound.

The primary amine group of this compound is a key functional handle for a variety of chemical transformations. It can readily participate in nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of a wide range of derivatives.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis, particularly in the field of medicinal chemistry. The unique substitution pattern on the aromatic ring makes it an attractive starting material for the synthesis of novel compounds with potential biological activity.

Intermediate for Biologically Active Molecules

Benzylamine derivatives are common structural motifs in many biologically active compounds. The introduction of fluorine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. These modifications can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.

Potential for Synthesis of Heterocyclic Compounds

The amine functionality of this compound allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents. For instance, it can be a key component in the synthesis of substituted pyrimidines, pyridines, and other nitrogen-containing heterocycles.

Caption: Potential synthetic applications of the target compound.

While specific examples of marketed drugs derived from this compound are not documented, its structural features are consistent with those of intermediates used in the discovery phase of drug development.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Ordering and Storage

This compound is available from various chemical suppliers. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

This document is intended to provide a summary of the available technical information on this compound for research and development purposes. Further investigation and experimental validation are recommended for specific applications.

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-5-methoxybenzylamine, a substituted benzylamine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and methoxy substituents on the benzylamine scaffold can significantly influence its pharmacological and pharmacokinetic profile. This document details the available data on its molecular characteristics, predicted physicochemical parameters, and outlines standard experimental protocols for their determination. Furthermore, plausible synthetic routes and the rationale behind its use in drug design are discussed, supported by logical workflow diagrams.

Introduction

This compound (CAS No. 914465-85-3) is a synthetic organic compound with a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol . The presence of a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic and steric properties to the molecule. In drug design, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while a methoxy group can modulate solubility and receptor interactions. This guide serves as a technical resource for researchers exploring the potential of this compound as a building block in the development of novel therapeutic agents.

Physicochemical Properties

While experimental data for this compound is not extensively published, reliable predicted values can be sourced from computational models. The following table summarizes the key physicochemical properties. For comparison, data for the related compound 4-Fluoro-3-methoxybenzylamine is also included to provide context.

| Property | This compound (Predicted) | 4-Fluoro-3-methoxybenzylamine (Predicted)[1] |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol | 155.17 g/mol [1] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa (amine) | ~9-10 | Data not available |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | 0.9[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Data not available |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of the physicochemical properties is crucial for drug development. Standard protocols for these measurements are detailed below.

Melting Point Determination

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

-

Apparatus Setup: A small amount of the liquid is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The test tube is attached to a thermometer and heated in a suitable bath.

-

Measurement: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) of the benzylamine moiety is critical for understanding its ionization state at physiological pH. Potentiometric titration is a common method for its determination.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Analysis: The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point on the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional approach.

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are shaken together until equilibrium is reached.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a fundamental property that influences drug absorption and formulation.

-

Equilibrium Method: An excess amount of this compound is added to a known volume of water or a specific buffer.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid remains constant).

-

Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined by a suitable analytical method.

Synthesis and Reactivity

This compound can be synthesized through several established organic chemistry routes. Two plausible synthetic pathways are outlined below.

Synthesis via Reduction of a Nitrile

A common method for the preparation of primary amines is the reduction of the corresponding nitrile.

Caption: Synthesis of this compound via nitrile reduction.

In this pathway, 3-Fluoro-5-methoxybenzonitrile is treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

Synthesis via Reductive Amination of an Aldehyde

Reductive amination provides another versatile route to primary amines from aldehydes.

Caption: Synthesis of this compound via reductive amination.

This two-step, one-pot reaction involves the initial formation of an imine by reacting 3-Fluoro-5-methoxybenzaldehyde with ammonia. The intermediate imine is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the final product.

Role in Drug Discovery and Design

The unique substitution pattern of this compound makes it an attractive scaffold for medicinal chemists. The interplay of the fluoro and methoxy groups can be leveraged to fine-tune the properties of a lead compound.

Caption: Influence of fluoro and methoxy groups on drug properties.

-

Fluorine: The strong electron-withdrawing nature of the fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronegativity can lead to favorable interactions with biological targets.

-

Methoxy Group: The methoxy group is a hydrogen bond acceptor and can participate in key binding interactions within a receptor pocket. It can also influence the overall polarity and solubility of the molecule, which are critical for absorption and distribution.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. This technical guide has summarized its key physicochemical properties, provided standard experimental protocols for their determination, and outlined plausible synthetic strategies. The strategic incorporation of this moiety in drug candidates can offer significant advantages in modulating their pharmacokinetic and pharmacodynamic profiles. Further experimental characterization of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

3-Fluoro-5-methoxybenzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-methoxybenzylamine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| CAS Number | 914465-85-3 |

| SMILES | NCC1=CC(OC)=CC(F)=C1 |

Synthetic Protocols

The primary route for the synthesis of this compound is through the reduction of the corresponding benzonitrile precursor, 3-Fluoro-5-methoxybenzonitrile. Below are detailed experimental protocols for its synthesis and a representative derivatization reaction.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 3-fluoro-5-methoxybenzonitrile to this compound using a nickel-silica catalyst. This method is advantageous due to its high selectivity for the primary amine.

Materials:

-

3-Fluoro-5-methoxybenzonitrile

-

Methanol (solvent)

-

Ni/SiO₂ catalyst

-

Hydrogen gas (H₂)

-

Pressurized reaction vessel (autoclave)

-

Standard glassware for work-up and purification

Procedure:

-

In a pressurized reaction vessel, dissolve 3-fluoro-5-methoxybenzonitrile in methanol.

-

Add the Ni/SiO₂ catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 13 bar.

-

Heat the reaction mixture to 373 K and maintain vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

FTIR Spectroscopy: To identify the characteristic functional groups.

Example Derivatization: Synthesis of a Secondary Amine

This protocol outlines a general method for the alkylation of a primary benzylamine to form a secondary amine, which is a common subsequent reaction in drug discovery.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., benzyl bromide)

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottomed flask, dissolve this compound in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

To the stirred mixture, add the alkyl halide dropwise at room temperature.

-

Heat the reaction mixture to 60°C and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Workflow and Synthesis Pathway

The following diagram illustrates the synthetic pathway from the benzonitrile precursor to the final benzylamine product and a subsequent derivatization step.

Caption: Synthetic and derivatization workflow for this compound.

Spectral Analysis of 3-Fluoro-5-methoxybenzylamine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectral data for the compound 3-Fluoro-5-methoxybenzylamine (CAS No. 914465-85-3). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral information generated from validated computational models, alongside generalized experimental protocols for acquiring such data.

Compound Information

| Compound Name | This compound |

| CAS Number | 914465-85-3 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Chemical Structure | |

| Image of the chemical structure of this compound |

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational algorithms and provide valuable reference points for spectral analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | m | 3H | Ar-H |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~3.7 | s | 3H | -OCH₃ |

| ~1.5 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, J ≈ 245 Hz) | C -F |

| ~160 | C -OCH₃ |

| ~145 (d, J ≈ 8 Hz) | Ar-C |

| ~108 (d, J ≈ 2 Hz) | Ar-C |

| ~102 (d, J ≈ 22 Hz) | Ar-C |

| ~98 (d, J ≈ 25 Hz) | Ar-C |

| ~55 | -OC H₃ |

| ~46 | -C H₂-NH₂ |

Note: 'd' denotes a doublet due to fluorine-carbon coupling, and 'J' represents the coupling constant in Hertz (Hz). Predicted values can vary based on the algorithm and solvent used.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1620-1580 | Strong | C=C Stretch (Aromatic) |

| 1600-1450 | Medium | N-H Bend (Amine) |

| 1300-1200 | Strong | C-O Stretch (Aryl Ether) |

| 1250-1000 | Strong | C-F Stretch |

| 850-750 | Strong | C-H Bend (Aromatic, Out-of-plane) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 138 | Medium | [M-NH₂]⁺ |

| 126 | High | [M-CH₂NH₂]⁺ |

| 109 | Medium | [M-CH₂O]⁺ |

| 97 | Medium | [M-C₂H₄O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument for the specific sample.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide on the Solubility of 3-Fluoro-5-methoxybenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-methoxybenzylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure and provides a standardized experimental protocol for its determination.

Introduction to this compound

This compound is a substituted benzylamine derivative with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its chemical structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts a degree of polarity that influences its solubility profile. The presence of the amine group also allows for hydrogen bonding, further affecting its interactions with various solvents.

Expected Solubility Profile

It is anticipated that this compound will be more soluble in polar aprotic and protic solvents compared to nonpolar solvents. Therefore, solvents like alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) are expected to be effective in dissolving the compound. Conversely, its solubility in nonpolar hydrocarbon solvents such as hexane and toluene is likely to be limited.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available | |

| Isopropanol | 25 | Data not available | |

| Ketones | Acetone | 25 | Data not available |

| Esters | Ethyl Acetate | 25 | Data not available |

| Ethers | Diethyl Ether | 25 | Data not available |

| Tetrahydrofuran | 25 | Data not available | |

| Aromatic Hydrocarbons | Toluene | 25 | Data not available |

| Aliphatic Hydrocarbons | Hexane | 25 | Data not available |

| Chlorinated Solvents | Dichloromethane | 25 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed, standardized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with UV detection or GC-FID).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V × DF) / Vinitial × 100 Where:

-

C = Concentration of the diluted sample (g/mL)

-

V = Volume of the volumetric flask (mL)

-

DF = Dilution factor

-

Vinitial = Initial volume of the supernatant collected (mL)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its chemical structure suggests a favorable solubility profile in polar organic solvents. For drug development and chemical synthesis applications, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems. The provided standardized protocol offers a reliable method for obtaining this crucial data, enabling informed decisions in process development and formulation.

References

The Strategic Role of Fluorine in Enhancing the Bioactivity of Benzylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the benzylamine scaffold has emerged as a powerful strategy in medicinal chemistry to modulate and enhance biological activity. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in influencing the pharmacokinetic and pharmacodynamic properties of benzylamine derivatives. Through a comprehensive review of existing literature, this document summarizes quantitative structure-activity relationship (SAR) data, details relevant experimental methodologies, and visualizes key biological pathways. The strategic incorporation of fluorine can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability, making fluorinated benzylamines a compelling class of compounds for drug discovery and development.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often without introducing significant steric hindrance.[1] The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the introduction of fluorine can profoundly alter the electronic properties of a molecule, influencing its pKa, lipophilicity, and ability to form key interactions with biological targets.[3] In the context of benzylamines, a versatile pharmacophore found in numerous biologically active compounds, these effects can be strategically harnessed to optimize drug-like properties.

Impact of Fluorination on the Bioactivity of Benzylamines

The introduction of fluorine into the benzylamine scaffold can significantly impact its biological activity, a phenomenon that has been extensively explored in the development of various therapeutic agents, particularly as inhibitors of monoamine oxidase (MAO).

Modulation of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] Dysregulation of MAO activity is implicated in a range of neurological disorders, including Parkinson's disease and depression, making MAO inhibitors a significant class of therapeutic agents.[5][6] Benzylamine itself is a known substrate for MAO-B.[4]

Fluorination of the benzylamine core has been shown to modulate its interaction with MAO enzymes. The electron-withdrawing nature of fluorine can influence the binding affinity and inhibitory potency of these compounds. Structure-activity relationship (SAR) studies have demonstrated that the position and number of fluorine substituents on the phenyl ring are critical determinants of MAO inhibitory activity and selectivity.

Quantitative Data on Fluorinated Benzylamines

The following tables summarize the quantitative data from various studies, comparing the bioactivity of fluorinated benzylamine derivatives with their non-fluorinated counterparts or other reference compounds.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Fluorine-Substituted Benzylamines

| Compound | Substituent | Target | IC50 (µM) | Reference |

| Benzylamine | Unsubstituted | MAO-B | Substrate | [1][7] |

| 4-Fluorobenzylamine | 4-F | MAO-B | Substrate | [1][7] |

| 2,4-Difluorobenzylamine | 2,4-diF | MAO-B | Substrate | [1][7] |

| 2,3,4,5,6-Pentafluorobenzylamine | 2,3,4,5,6-pentaF | MAO-B | Substrate | [1][7] |

| Safinamide (Reference) | - | MAO-B | 0.021 | [6] |

| Compound FBZ13 | 3-Fluorobenzyloxy | MAO-B | 0.0053 | [6] |

| Compound 4i | 4-Fluorophenyl, 4-nitrobenzyl | MAO-B | 0.041 ± 0.001 | [4] |

| Compound 4t | 4-Fluorophenyl, 4-(trifluoromethyl)benzyl | MAO-B | 0.065 ± 0.002 | [4] |

Note: The study by Silverman and Hawe found that while fluorine-substituted benzylamines were substrates for MAO-B, they did not act as inactivators under the tested conditions.[1][7] More complex derivatives, such as FBZ13, 4i, and 4t, demonstrate potent inhibition.

Table 2: Dopamine Receptor Binding Affinity of Fluorinated Benzylamide Derivatives

| Compound | Fluorine-Containing Moiety | Target | Ki (nM) | Selectivity (D3 vs. D2) | Reference |

| 18a | 4-(2-Fluoroethoxy) | D3 | 1.1 | ~25-fold | [8][9] |

| 20a | N-(2-Fluoroethoxy)piperazine | D3 | 5 | - | [8][9] |

| 20c | N-(2-Fluoroethoxy)piperazine | D3 | 0.8 | - | [8][9] |

| 20e | N-(2-Fluoroethoxy)piperazine | D3 | 0.17 | 163-fold | [8][9] |

| 21e | N-(2-Fluoroethoxy)piperazine | D3 | 0.9 | - | [8][9] |

Note: These compounds are more complex benzamides incorporating a benzylamine-like substructure. The data highlights the potential of fluorination to achieve high-affinity and selective ligands for dopamine receptors.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of fluorinated benzylamines, based on commonly employed techniques in the cited literature.

General Synthesis of Fluorinated Benzylamines via Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of benzylamines.[10]

Reaction Scheme:

Where Ar-CHO is a fluorinated or non-fluorinated benzaldehyde and R-NH2 is an amine.

Materials:

-

Appropriate fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde)

-

Primary or secondary amine (e.g., benzylamine, methylamine)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the fluorinated benzaldehyde and the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If required, add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine or iminium ion intermediate.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzylamine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds (fluorinated benzylamines) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well microplate

-

Microplate reader (fluorometric or spectrophotometric)

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compounds or reference inhibitors at various concentrations to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the formation of the product using a microplate reader at the appropriate excitation and emission wavelengths (for fluorescent products) or absorbance (for colored products).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The primary mechanism of action for many bioactive benzylamines is the inhibition of monoamine oxidase. The following diagrams illustrate the general workflow for evaluating MAO inhibition and the logical relationship in the enzyme's function.

Workflow for MAO Inhibition Assay

MAO Mechanism of Action

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzylamine scaffold offers a powerful and versatile approach to modulate and enhance biological activity. As demonstrated, fluorination can significantly impact the inhibitory potency of benzylamines against key enzymes like monoamine oxidase and improve binding affinity to specific receptors. The predictable effects of fluorine on metabolic stability and physicochemical properties make it an invaluable tool in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolism.

Future research in this area will likely focus on the development of novel fluorination methodologies to access a wider range of structurally diverse benzylamine derivatives. A deeper understanding of the intricate interplay between the position of fluorine substitution and the resulting conformational and electronic effects will enable a more rational design of next-generation therapeutics. The continued exploration of fluorinated benzylamines holds significant promise for the discovery of new and improved treatments for a variety of diseases, particularly those affecting the central nervous system.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3-Fluoro-5-methoxybenzylamine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 3-Fluoro-5-methoxybenzylamine has emerged as a valuable and versatile building block in medicinal chemistry. Its distinct substitution pattern—a fluorine atom and a methoxy group meta to the aminomethyl functionality—offers a nuanced electronic and conformational profile that medicinal chemists can exploit to fine-tune the properties of drug candidates across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, supported by experimental protocols and quantitative data to inform its effective utilization in drug development programs.

Physicochemical Properties and Synthetic Routes

The utility of this compound as a building block is underpinned by its chemical properties and the accessibility of its synthetic routes. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group influence the reactivity of the aromatic ring and the basicity of the amine, providing a handle for diverse chemical transformations.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways, primarily starting from commercially available precursors such as 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-methoxybenzonitrile.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoro-5-methoxybenzaldehyde | 93065-33-9 | C₈H₇FO₂ | 154.14 |

| 3-Fluoro-5-methoxybenzonitrile | 439280-18-9 | C₈H₆FNO | 151.14 |

A common and efficient method for the synthesis of this compound is the reduction of 3-fluoro-5-methoxybenzonitrile. This transformation can be accomplished using various reducing agents.

Experimental Protocol: Synthesis of this compound via Reduction of 3-Fluoro-5-methoxybenzonitrile

Materials:

-

3-Fluoro-5-methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 3-fluoro-5-methoxybenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cautiously add a solution of LiAlH₄ (1.5 eq) in THF or BH₃·THF (2.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining the temperature below 20 °C.

-

Filter the resulting suspension and wash the solid residue with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Alternatively, reductive amination of 3-fluoro-5-methoxybenzaldehyde provides another viable synthetic route.

Experimental Protocol: Synthesis of this compound via Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

Materials:

-

3-Fluoro-5-methoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or dichloromethane

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

-

To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Adjust the pH of the aqueous layer to basic (pH > 10) with 1 M NaOH.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

-

Purify the product by column chromatography or distillation.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of a variety of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. The strategic placement of the fluorine and methoxy groups can influence ligand-target interactions and improve pharmacokinetic properties.

Kinase Inhibitors

A significant application of fluorinated benzylamine derivatives is in the development of kinase inhibitors for oncology and other diseases. The benzylamine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolism, thereby increasing the compound's half-life.

While specific examples of marketed drugs containing the this compound moiety are not prominently documented, the analogous 3-methoxybenzylamine is a known building block for purine-based cyclin-dependent kinase (CDK) inhibitors. The introduction of a fluorine atom at the 5-position of this scaffold is a logical step in lead optimization to enhance potency and metabolic stability.

dot

Caption: Synthetic workflow and target interaction of a kinase inhibitor.

Other Therapeutic Targets

The versatility of the this compound building block extends beyond kinase inhibitors. The primary amine functionality allows for its incorporation into a wide range of scaffolds targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. The N-acylation of this compound is a common first step to introduce further diversity.

Experimental Protocol: General N-acylation of this compound

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acids

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using an acyl chloride):

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

-

Slowly add the acyl chloride (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Structure-Activity Relationships (SAR)

Table 2: Potential Contributions of Substituents to Biological Activity

| Substituent | Position | Potential Effects on Biological Activity and Pharmacokinetics |

| Fluorine | 3 | - Increased binding affinity through electrostatic interactions.- Blockade of metabolic oxidation at the 3-position.- Altered pKa of the amine. |

| Methoxy | 5 | - Can act as a hydrogen bond acceptor.- Influences conformation and lipophilicity.- Potential site for O-demethylation (metabolism). |

| Aminomethyl | 1 | - Primary point for attachment and elaboration of the scaffold.- Can form key hydrogen bonds or salt bridges with the target. |

The Emerging Potential of 3-Fluoro-5-methoxybenzylamine in Drug Discovery: A Technical Guide

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups has become a cornerstone of modern drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] 3-Fluoro-5-methoxybenzylamine, a structurally intriguing building block, embodies this principle. While direct extensive research on this specific molecule is emerging, the well-documented activities of its close analogs suggest a significant potential for its application in the discovery of novel therapeutics across various disease areas. This technical guide provides an in-depth analysis of the potential applications of this compound, drawing from the established biological activities of structurally related compounds and offering a roadmap for its exploration in drug discovery programs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry. These properties, summarized in the table below, provide a basis for predicting its behavior in biological systems and for designing synthetic routes to novel derivatives.

| Property | Value | Source |

| Molecular Formula | C8H10FNO | [4] |

| Molecular Weight | 155.17 g/mol | [4] |

| SMILES | COc1cc(F)cc(CN)c1 | [4] |

| InChI | 1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 | [4] |

Potential Therapeutic Applications and Supporting Evidence

Based on the biological activities of structurally similar compounds, this compound is a promising scaffold for the development of novel drugs in several key therapeutic areas.

Oncology: Kinase Inhibitors

The substituted benzamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] The RAS-RAF-MEK-ERK signaling pathway, frequently mutated in various cancers, is a prime target for such inhibitors.[2] Derivatives of 3-substituted benzamides have been successfully developed as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[5] The fluorine and methoxy substituents on the benzylamine ring can be strategically employed to enhance binding to the kinase active site and improve metabolic stability.

Hypothetical Signaling Pathway Inhibition:

Infectious Diseases: Antibacterial Agents

Substituted benzamides have emerged as a promising class of antibacterial agents, particularly through the inhibition of the bacterial cell division protein FtsZ.[6] A study on 3-methoxybenzamide derivatives revealed that fluorine substitution on the phenyl ring can enhance antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.[6] This suggests that this compound could serve as a valuable starting point for the synthesis of novel FtsZ inhibitors.

Experimental Workflow for Antibacterial Screening:

Central Nervous System (CNS) Disorders

The ability of small molecules to penetrate the blood-brain barrier is a critical factor in the development of drugs for CNS disorders.[7] Fluorination is a common strategy to enhance brain penetration. Benzamide derivatives have been investigated as high-affinity ligands for dopamine D2 receptors, which are implicated in various neurological and psychiatric conditions.[3] Furthermore, negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5), which are of interest for treating anxiety and other CNS disorders, have been developed from 3-cyano-5-fluoro-N-arylbenzamides.[8] The physicochemical properties of this compound make it an attractive scaffold for the design of novel CNS-active compounds.

Experimental Protocols

The following are example protocols, adapted from literature on related compounds, that can be used to synthesize and evaluate derivatives of this compound.

Synthesis of N-Acyl Derivatives

Objective: To synthesize a library of N-acyl derivatives of this compound for biological screening.

Materials:

-

This compound

-

Various carboxylic acids or acid chlorides

-

Coupling agents (e.g., HATU, DCC) or a base (e.g., triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized compounds against a target kinase (e.g., BRAF).

Materials:

-

Synthesized this compound derivatives

-

Recombinant human BRAF kinase

-

Kinase substrate (e.g., MEK1)

-

ATP (radiolabeled or for use in a luminescence-based assay)

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the assay buffer, the test compound, and the BRAF kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the kinase activity using an appropriate method (e.g., measuring ATP consumption via luminescence or substrate phosphorylation via radioactivity).

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Quantitative Data from Analog Studies

While specific quantitative data for this compound derivatives are not yet widely available, the following table summarizes relevant data from studies on closely related structures, illustrating the potential potency that can be achieved with this scaffold.

| Compound Class | Target | Key Compound Example | Activity (IC50/Ki) | Reference |

| Fluorinated 3-benzyl-5-indolecarboxamides | Leukotriene D4 Receptor | ZD3523 | Ki = 0.42 nM | [9] |

| 3-Substituted Benzamides | Bcr-Abl Kinase | NS-187 | Potent antiproliferative activity | [5] |

| 3-Methoxybenzamide Derivatives | FtsZ (antibacterial) | Compound 9 (fluorinated) | Good activity vs. Gram-positive bacteria | [6] |

| 2,3-dimethoxy-5-(fluoroalkyl)-benzamides | Dopamine D2 Receptor | (Fluoroethyl)salicylamides | High affinity binding | [3] |

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. By leveraging the principles of medicinal chemistry and drawing insights from the established biological activities of its analogs, researchers can unlock its potential in developing novel therapeutics. The strategic combination of fluorine and methoxy groups offers a powerful tool for optimizing drug-like properties. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield novel drug candidates for a range of challenging diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-fluoro-3-methoxybenzylamine - Amerigo Scientific [amerigoscientific.com]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-5-methoxybenzylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzylamine is a valuable fluorinated building block in medicinal chemistry, offering unique properties for the synthesis of novel therapeutic agents. Its strategic incorporation of a fluorine atom and a methoxy group on the benzylamine scaffold allows for the modulation of physicochemical and pharmacological properties of target molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes with detailed experimental protocols, and its potential applications in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Commercial Availability and Physicochemical Properties

This compound is readily available from various chemical suppliers for research and development purposes. It is typically offered in various purities, and some suppliers may provide detailed analytical data upon request.

Table 1: Physicochemical and Supplier Information for this compound

| Property | Value |

| CAS Number | 914465-85-3[1] |

| Molecular Formula | C₈H₁₀FNO[1] |

| Molecular Weight | 155.17 g/mol [1] |

| Appearance | Not specified (typically a liquid or solid) |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C[1] |

| Purity/Specification | Available in various purities (e.g., >95%) |

| SMILES Code | NCC1=CC(OC)=CC(F)=C1[1] |

| Known Suppliers | BLD Pharm[1], Amerigo Scientific[2] |

Synthetic Routes and Experimental Protocols

While specific literature detailing the synthesis of this compound is not extensively published, two primary and reliable synthetic strategies can be employed: the reduction of 3-fluoro-5-methoxybenzonitrile and the reductive amination of 3-fluoro-5-methoxybenzaldehyde.

Synthesis via Reduction of 3-Fluoro-5-methoxybenzonitrile

This method involves the chemical reduction of the nitrile functional group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be effectively utilized.

Experimental Protocol: Reduction of 3-Fluoro-5-methoxybenzonitrile with LiAlH₄

-

Materials:

-

3-Fluoro-5-methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., water, 15% aqueous NaOH, anhydrous sodium sulfate)

-

Standard laboratory glassware for reactions under inert atmosphere

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-5-methoxybenzonitrile (1.0 equivalent) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

-

Table 2: Plausible Reaction Parameters for the Synthesis of this compound via Nitrile Reduction

| Parameter | Value |

| Starting Material | 3-Fluoro-5-methoxybenzonitrile |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous diethyl ether or THF |

| Stoichiometry | 1.2 eq. of LiAlH₄ per 1 eq. of nitrile |

| Reaction Temp. | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Workup | Fieser workup (H₂O, NaOH(aq), H₂O) |

| Purification | Vacuum distillation or column chromatography |

| Expected Yield | 70-90% (based on analogous reductions) |

Synthesis via Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

Reductive amination is a versatile method for amine synthesis, involving the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent. For the synthesis of a primary amine, ammonia is used.

Experimental Protocol: Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

-

Materials:

-

3-Fluoro-5-methoxybenzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

-

Methanol or another suitable protic solvent

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 equivalent) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Table 3: Plausible Reaction Parameters for the Synthesis of this compound via Reductive Amination

| Parameter | Value |

| Starting Material | 3-Fluoro-5-methoxybenzaldehyde |

| Amine Source | Ammonia (e.g., 7N in Methanol) |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol |

| Stoichiometry | 5-10 eq. of NH₃, 1.5 eq. of NaBH₄ |

| Reaction Temp. | 0°C to room temperature |

| Reaction Time | 3-6 hours |

| Workup | Aqueous quench and extraction |

| Purification | Vacuum distillation or column chromatography |

| Expected Yield | 60-85% (based on analogous reactions) |

Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex molecules in drug discovery, particularly in the areas of kinase inhibitors and GPCR modulators. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and provide additional hydrogen bonding opportunities.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The benzylamine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The 3-fluoro-5-methoxy substitution can be exploited to achieve selectivity and improve pharmacokinetic properties.

Caption: Synthetic workflow for kinase inhibitors using this compound.

The workflow illustrates how this compound can be coupled with a heterocyclic core, followed by further chemical modifications to generate a library of potential kinase inhibitors for biological screening.

Table 4: Representative Kinase Targets for Inhibitors Derived from Substituted Benzylamines

| Kinase Family | Specific Examples | Rationale for Targeting |

| Tyrosine Kinases | EGFR, VEGFR, Abl | Often dysregulated in cancer, driving cell proliferation and angiogenesis. |

| Serine/Threonine Kinases | RAF, MEK, AKT, mTOR | Key components of signaling pathways critical for cell growth and survival.[3][4][5] |

Application in the Development of GPCR Modulators

G protein-coupled receptors are the largest family of membrane receptors and are targets for a significant portion of approved drugs. Substituted benzylamines can be incorporated into ligands that act as agonists, antagonists, or allosteric modulators of GPCRs.[6][7][8]

Caption: Drug discovery workflow for GPCR modulators incorporating this compound.

This workflow outlines the process from the synthesis of a library of compounds derived from this compound to their biological evaluation and subsequent optimization into lead candidates for GPCR targets.

Table 5: Potential GPCR Targets for Modulators Derived from Substituted Benzylamines

| GPCR Family | Therapeutic Area | Rationale for Targeting |

| Adrenergic Receptors | Cardiovascular, Respiratory, CNS disorders | Modulation of blood pressure, heart rate, and neurotransmission. |

| Dopamine Receptors | Neurological and psychiatric disorders | Implicated in motor control, motivation, and reward pathways. |

| Serotonin Receptors | Depression, anxiety, migraine | Regulation of mood, appetite, and sleep. |

| Opioid Receptors | Pain management | Development of novel analgesics with improved side-effect profiles through allosteric modulation.[7] |

Spectroscopic Data (Reference)

Table 6: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Absorptions |

| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 2H, -CH₂-), ~1.5-2.0 (br s, 2H, -NH₂), ~6.5-7.0 (m, 3H, Ar-H) |

| ¹³C NMR | δ (ppm): ~46 (-CH₂-), ~55 (-OCH₃), ~100-115 (Ar-C), ~130-145 (Ar-C), ~160 (d, J(C-F) ≈ 245 Hz, C-F) |

| FTIR | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2850-3000 (C-H stretch), ~1600 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, aryl ether), ~1000-1100 (C-F stretch) |

| Mass Spec. | Expected [M+H]⁺: 156.0825 |

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its unique electronic and steric properties, imparted by the fluoro and methoxy substituents, make it a valuable tool for medicinal chemists aiming to fine-tune the properties of bioactive molecules. The synthetic protocols and application workflows presented in this guide provide a solid foundation for researchers to utilize this compound in the development of next-generation therapeutics targeting kinases and GPCRs.

References

- 1. 914465-85-3|this compound|BLD Pharm [bldpharm.com]

- 2. 5-fluoro-3-methoxybenzylamine - Amerigo Scientific [amerigoscientific.com]

- 3. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric modulation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-methoxybenzylamine

This guide provides comprehensive safety and handling information for 3-Fluoro-5-methoxybenzylamine, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its related isomers. Data for the specific target molecule is sparse, so information from closely related compounds is included for a more complete picture.

| Property | Value | Source |

| Molecular Formula | C8H10FNO | [1][2] |

| Molecular Weight | 155.17 g/mol | [1][3] |

| CAS Number | 914465-85-3 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |

| Boiling Point | 140 °C at 37 mmHg (for 3-Methoxybenzylamine) | |

| Density | 1.072 g/mL at 25 °C (for 3-Methoxybenzylamine) | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

| SMILES | NCC1=CC(OC)=CC(F)=C1 | [1] |

| InChI Key | Information not available |

Hazard Identification and Safety Precautions

Based on safety data sheets for structurally similar benzylamines, this compound is expected to be a corrosive and hazardous substance. The primary hazards are severe skin burns and eye damage.[4][5]

GHS Hazard Statements:

-

H290: May be corrosive to metals.[4]

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P260: Do not breathe mist, vapours, or spray.[4]

-

P264: Wash all exposed external body areas thoroughly after handling.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P234: Keep only in original packaging.[4]

A comprehensive set of PPE is mandatory when handling this compound to prevent contact and inhalation.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety and maintain the chemical's integrity.

-

Handling: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area. Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Storage: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly sealed and store under an inert atmosphere as the material may be air-sensitive.[1][6] Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[7]

First Aid Measures

In case of exposure, immediate action is crucial.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water.[7] Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

Do not let the product enter drains or surface water.[5] All waste materials may be classified as hazardous and must be disposed of according to regulations.[4]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary use is as a building block in organic synthesis, similar to other substituted benzylamines. Below is a representative protocol for an amide coupling reaction, a common application for such a reagent.

Objective: Synthesis of N-(3-Fluoro-5-methoxybenzyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen aprotic solvent.

-

Base Addition: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.

-

Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-(3-Fluoro-5-methoxybenzyl)acetamide.

Toxicological Information